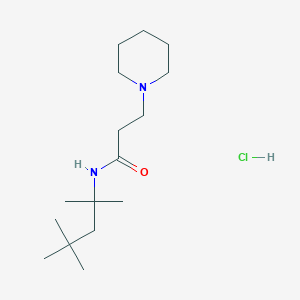
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is not well understood. However, it is believed to act as a chiral auxiliary by influencing the stereochemistry of the reaction. It can also act as a ligand by coordinating with metal ions and facilitating the formation of complexes.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride in lab experiments is its ability to act as a chiral auxiliary, which can facilitate the synthesis of enantiomerically pure compounds. However, its limited solubility in water can be a limitation for certain experiments.
将来の方向性
There are several future directions for the study of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride. One potential direction is to explore its potential as a ligand in catalytic reactions. Another direction is to investigate its ability to act as a reagent in the synthesis of complex compounds. Additionally, further studies are needed to understand its mechanism of action and its potential applications in medicinal chemistry and drug discovery.
In conclusion, 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound that has potential applications in various fields. Its ability to act as a chiral auxiliary, ligand, and reagent in various reactions makes it a valuable tool for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry and drug discovery.
合成法
The synthesis method of 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves the reaction of piperidine with 2,2,3,3-tetramethylbutanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with propionyl chloride to yield the final product in the form of hydrochloride salt.
科学的研究の応用
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and analytical chemistry. Its ability to act as a chiral auxiliary in asymmetric synthesis has been widely explored. It has also been used as a ligand in catalytic reactions and as a reagent in the synthesis of various compounds.
特性
CAS番号 |
107526-61-4 |
|---|---|
製品名 |
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride |
分子式 |
C16H33ClN2O |
分子量 |
304.9 g/mol |
IUPAC名 |
3-piperidin-1-yl-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H |
InChIキー |
WOWREMQSWPYIJP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
正規SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl |
その他のCAS番号 |
107526-61-4 |
同義語 |
1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



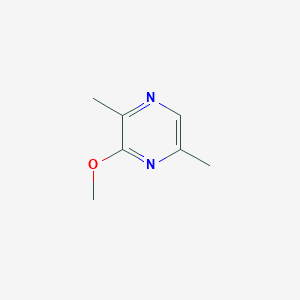
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
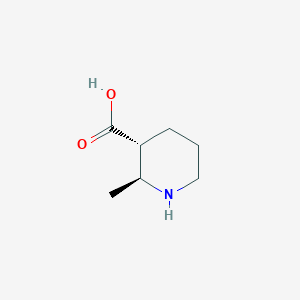
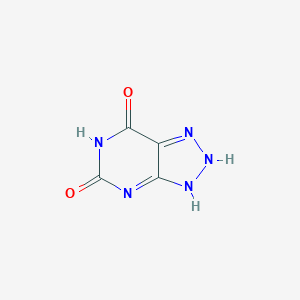
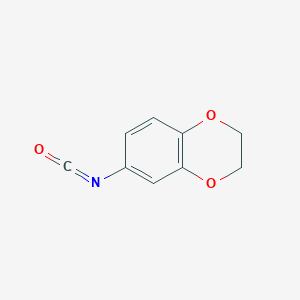
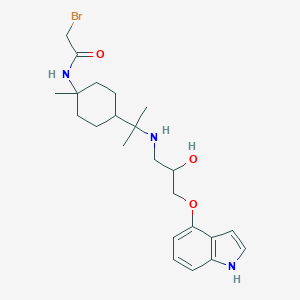
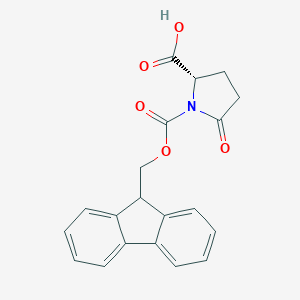
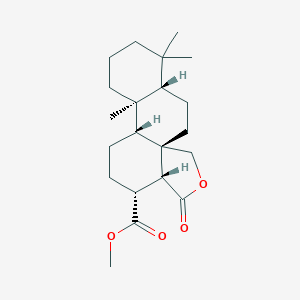
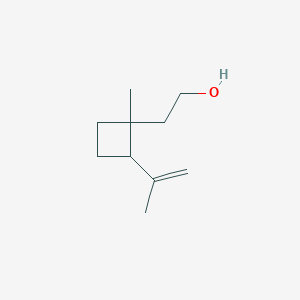
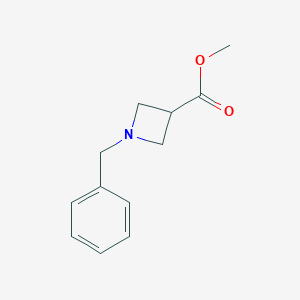
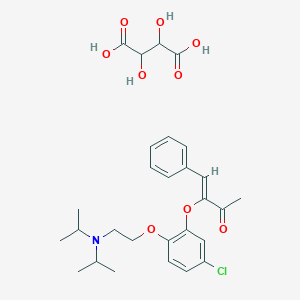
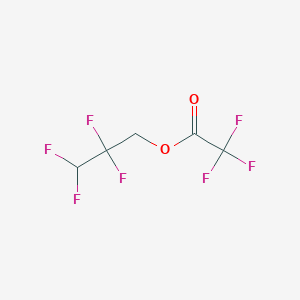
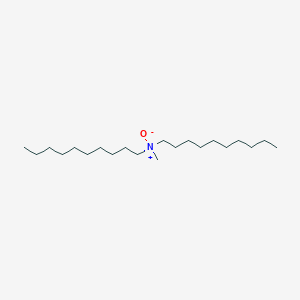
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)